molecular formula C10H9BrN2 B13612178 1-[2-(bromomethyl)phenyl]-1H-pyrazole

1-[2-(bromomethyl)phenyl]-1H-pyrazole

Cat. No.: B13612178
M. Wt: 237.10 g/mol
InChI Key: CSLFLTCCYCBXJS-UHFFFAOYSA-N
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Description

1-[2-(Bromomethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromomethyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(bromomethyl)phenyl]-1H-pyrazole typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-methylphenyl]-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product is achieved through crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of 1-[2-(carboxyphenyl)]-1H-pyrazole or 1-[2-(formylphenyl)]-1H-pyrazole.

    Coupling Reactions: Formation of biaryl pyrazoles.

Mechanism of Action

The mechanism of action of 1-[2-(bromomethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. The bromine atom’s ability to participate in various substitution and coupling reactions makes this compound a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-[2-(bromomethyl)phenyl]pyrazole

InChI

InChI=1S/C10H9BrN2/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2

InChI Key

CSLFLTCCYCBXJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)N2C=CC=N2

Origin of Product

United States

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